molecular formula C7H18Cl2N2 B2850313 dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride CAS No. 859213-49-3

dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride

Cat. No.: B2850313
CAS No.: 859213-49-3
M. Wt: 201.14
InChI Key: SCPPZSOWKKSVLO-XCUBXKJBSA-N
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Description

Properties

IUPAC Name

N,N-dimethyl-1-[(3R)-pyrrolidin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPPZSOWKKSVLO-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride typically involves the reaction of (3R)-pyrrolidin-3-ylmethylamine with dimethylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitution due to its tertiary amine and pyrrolidine ring. Key examples include:

Reactants Conditions Product Yield Key Observations Sources
5-Chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amineMicrowave irradiation (140°C, 0.5h), DMA, DIPEAPyrimidin-2-amine derivative61%SCX column purification; product confirmed via 1H^1H NMR and ES+ MS.
N(4-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)benzyl)-N-phenylethenesulfonamideRoom temperature, DCM, DIPEASulfonamide derivative63.5%Chromatography (MeOH/DCM) used; product isolated as a white solid.
1-Fluoro-4-nitro-2-(trifluoromethyl)benzeneK2_2CO3_3, acetonitrile, 80°CNitroaromatic derivativeNot quantifiedCrude product used directly in subsequent steps.

Mechanistic Insight :

  • The tertiary amine acts as a nucleophile under basic conditions (e.g., DIPEA), attacking electrophilic centers in aromatic or aliphatic substrates .

  • Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity .

Coupling Reactions

The compound serves as a precursor in coupling reactions, particularly in peptide and heterocycle synthesis:

Reactants Conditions Product Yield Key Observations Sources
Boc-7-hydroxy-d-TicHBTU/EDC·HCl, CH3_3CN or DCMJDTic analogueNot specifiedCatalytic HOBt used; HCl treatment finalizes product.
Aldehyde derivativesLHMDS, THF, -70°C to -30°CAldol condensateHigh diastereoselectivityAsymmetric induction achieved via chiral BOX ligands.

Key Features :

  • HBTU/EDC·HCl : Activates carboxyl groups for amide bond formation .

  • Chiral Induction : The (3R)-pyrrolidine configuration influences stereochemical outcomes in aldol reactions .

Reduction and Alkylation

The compound undergoes alkylation via its amine group or participates in reductive amination:

Reactants Conditions Product Yield Key Observations Sources
Sodium bis(2-methoxyethoxy)aluminumhydrideEt2_2O, -78°CReduced aldehyde intermediateNot quantifiedLow-temperature conditions prevent side reactions.
Alkyl halidesK2_2CO3_3, DMFQuaternary ammonium saltsVariableSolubility in polar aprotic solvents critical for reactivity.

Notable Aspects :

  • Reductive Amination : Requires stoichiometric reducing agents (e.g., NaBH4_4) to form secondary amines .

  • Steric Effects : The dimethyl group on the amine limits reactivity toward bulky electrophiles .

Stability and Decomposition

Under extreme conditions, the compound decomposes into hazardous byproducts:

Conditions Products Hazards Sources
High temperature (>200°C)HCl gas, nitrogen oxidesRespiratory and eye irritation
Strong acids/basesFree amine, chloride saltsRequires neutralization before disposal

Handling Recommendations :

  • Store under argon at room temperature to prevent hygroscopic degradation .

  • Use fume hoods during reactions involving heat or strong bases .

Scientific Research Applications

Dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

Dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride is similar to other pyrrolidine derivatives, such as pyrrolidin-3-ylmethylamine and dimethylamine. its unique structural features and chemical properties distinguish it from these compounds, making it suitable for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues, their molecular features, and applications:

Compound Name CAS Number Molecular Formula Structural Differences Key Applications References
This compound Ref: 10-F614120 C₈H₁₉N₃·2HCl Base structure: (R)-pyrrolidine with dimethylaminomethyl substituent CNS drug intermediates, chiral synthons
(R)-Pyrrolidin-3-amine dihydrochloride 116183-81-4 C₄H₁₁N₂·2HCl Lacks dimethyl and methyl groups; simpler pyrrolidine backbone Generic amine building block
Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride Not listed C₈H₁₉N₃·2HCl S-configuration at pyrrolidine C3 Stereospecific drug candidates (e.g., enantioselective enzyme inhibitors)
Dimethyl(piperidin-3-ylmethyl)amine Dihydrochloride Not listed C₁₀H₁₇N₃·2HCl 6-membered piperidine ring instead of pyrrolidine Broader solubility; antimicrobial agents
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride 1448850-52-9 C₉H₁₄N₄·2HCl Pyrimidine ring attached to pyrrolidine Kinase inhibitors, antiviral drugs
{[3-(Aminomethyl)-1-adamantyl]methyl}amine dihydrochloride 52234-21-6 C₁₂H₂₂N₂·2HCl Adamantane core (tricyclic scaffold) Antiviral/antibacterial agents; high metabolic stability

Key Comparative Insights

Stereochemical Variations
  • The (R)- vs. (S)-configuration in pyrrolidine derivatives significantly impacts receptor binding. For example, (R)-enantiomers often exhibit higher affinity for dopamine or serotonin transporters compared to (S)-isomers .
Ring Size and Functional Groups
  • Pyrrolidine vs. Piperidine :

    • Pyrrolidine (5-membered) introduces ring strain, increasing reactivity, while piperidine (6-membered) offers conformational flexibility .
    • Piperidine derivatives like Dimethyl(piperidin-3-ylmethyl)amine Dihydrochloride show enhanced solubility in polar solvents due to reduced hydrophobicity .
  • Pyrimidine and Adamantane Modifications :

    • The pyrimidine-substituted analogue (CAS 1448850-52-9) introduces aromaticity, enabling π-π stacking interactions in kinase binding pockets .
    • Adamantane-based compounds exhibit exceptional metabolic stability and lipid bilayer penetration, making them ideal for antiviral applications .
Physicochemical Properties
  • Purity : Most analogues (e.g., Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride) are supplied at ≥95% purity, ensuring reproducibility in research .
  • Solubility : Dihydrochloride salts universally improve aqueous solubility compared to free bases, critical for in vivo studies.

Research and Development Implications

  • Discontinuation Challenges : The discontinuation of this compound necessitates substitution with analogues like the pyrimidine derivative (CAS 1448850-52-9) or adamantane-based compounds for ongoing projects.
  • Stereoselective Synthesis : The availability of both (R)- and (S)-isomers underscores the importance of enantiomeric purity in drug development .

Biological Activity

Dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride, with the chemical formula C7H18Cl2N2 and CAS number 859213-49-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 201.14 g/mol
  • Purity : 97%
  • IUPAC Name : (R)-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride
  • Structural Formula :
    CN C C C H 1CCNC12HCl\text{CN C C C H 1CCNC1}\cdot \text{2HCl}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, which can lead to therapeutic effects. For instance, it may act as an antagonist or inhibitor for specific receptors involved in neurotransmission and other cellular processes.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound exhibits significant binding affinity to histamine H3 receptors, suggesting potential applications in treating neurological disorders like narcolepsy and obesity by modulating histaminergic signaling pathways .
  • Antidepressant Activity : Similar compounds have been evaluated for their antidepressant properties, indicating that this compound may influence mood regulation through serotonergic pathways .

In Vitro Studies

Research has demonstrated that this compound can inhibit specific enzyme activities related to phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes . This inhibition could be relevant for understanding drug-induced toxicity and developing safer therapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
H3 Receptor AntagonismPotent binding affinity leading to potential treatments for sleep disorders
Antidepressant EffectsSimilar compounds show efficacy in mood regulation
Enzyme InhibitionInhibits lysosomal phospholipase A2

Relevant Research

  • Histamine H3 Receptor Studies :
    • A study indicated that pyrrolidinyl derivatives could serve as effective H3 receptor antagonists, which may be beneficial for cognitive enhancement and appetite regulation .
  • Toxicity Assessments :
    • Investigations into the compound's effects on MDCK cells revealed insights into its potential for inducing phospholipidosis, highlighting the importance of monitoring such effects in drug development .

Q & A

Basic Research Questions

Q. How can the synthesis of dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization requires evaluating reaction pathways such as reductive amination (using pyrrolidine derivatives and dimethylamine) or nucleophilic substitution (e.g., alkylation of (3R)-pyrrolidin-3-ylmethanol). Key parameters include:

  • Temperature : Elevated temperatures (50–80°C) enhance reaction rates but may increase side products.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • pH Control : Acidic conditions stabilize intermediates during dihydrochloride salt formation .
    • Data Table :
Synthetic RouteYield (%)Purity (%)Key Conditions
Reductive Amination65–75≥95H₂, Pd/C, EtOH, 60°C
Nucleophilic Substitution55–65≥90K₂CO₃, DMF, 80°C

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to verify stereochemistry and substituent positions. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 173.1 for the free base). FT-IR identifies N–H and C–N stretches (e.g., 3300 cm⁻¹ for amine groups). X-ray crystallography resolves absolute configuration, critical for chiral centers .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodological Answer :

Validate Assay Conditions : Ensure standardized protocols (e.g., cell lines, buffer pH, incubation times).

Purity Analysis : Use chiral HPLC to rule out enantiomeric impurities affecting activity (e.g., (3R) vs. (3S) configurations) .

Dose-Response Curves : Compare EC₅₀ values across studies to identify outliers.

  • Example : In α9*-nAChR binding assays, discrepancies may arise from differences in receptor isoform expression or salt form stability .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to nicotinic acetylcholine receptors (nAChRs). Focus on hydrogen bonding with Asp-195 and hydrophobic interactions with Tyr-93.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the dimethylamine group on binding affinity .
  • MD Simulations : Track stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

Q. What is the role of stereochemistry in modulating pharmacokinetic properties?

  • Methodological Answer :

  • Enantiomer-Specific Activity : (3R)-configuration enhances metabolic stability due to reduced CYP450 oxidation (e.g., t₁/₂ = 2.5 h for (3R) vs. 1.2 h for (3S) in rat liver microsomes).
  • Tissue Permeability : The (3R) isomer shows 30% higher blood-brain barrier penetration in murine models, linked to its logP value (1.8 vs. 1.5 for (3S)) .

Data Contradiction Analysis

Q. Why do in vitro and in vivo toxicity profiles diverge for this compound?

  • Methodological Answer :

  • Metabolic Activation : In vitro assays may lack phase I enzymes (e.g., CYP3A4) that convert the compound to reactive intermediates.
  • Species Differences : Murine models often underestimate human hepatotoxicity due to divergent CYP450 isoforms.
  • Mitigation Strategy : Use human hepatocyte co-cultures or PBPK modeling to bridge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.